4-[(E)-2-(2-nitrophenyl)vinyl]pyridine
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Description
“4-[(E)-2-(2-nitrophenyl)vinyl]pyridine” is a chemical compound with the molecular formula C13H10N2O2 . It has a molecular weight of 226.23 . The compound is also known by its IUPAC name, 2-[(E)-2-(2-nitrophenyl)ethenyl]pyridine .
Synthesis Analysis
The synthesis of similar compounds often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can afford 2-substituted pyridines . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of “4-[(E)-2-(2-nitrophenyl)vinyl]pyridine” can be represented by the InChI code: 1S/C13H10N2O2/c16-15(17)13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h1-10H/b9-8+ . This indicates that the compound consists of a pyridine ring attached to a vinyl group, which is further attached to a nitrophenyl group .Future Directions
The future directions for “4-[(E)-2-(2-nitrophenyl)vinyl]pyridine” could involve further exploration of its potential biological activities, given the known activities of structurally similar compounds . Additionally, more research could be conducted to optimize its synthesis and to investigate its physical and chemical properties in more detail.
properties
IUPAC Name |
4-[(E)-2-(2-nitrophenyl)ethenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-15(17)13-4-2-1-3-12(13)6-5-11-7-9-14-10-8-11/h1-10H/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRUWBQSYQWBAF-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=NC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(2-nitrophenyl)vinyl]pyridine |
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